molecular formula C11H18O2 B14633968 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one CAS No. 53857-08-2

2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one

Cat. No.: B14633968
CAS No.: 53857-08-2
M. Wt: 182.26 g/mol
InChI Key: NMXXQCYMYVWVGW-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes both a cyclopentanone ring and a substituted pentanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one can be achieved through several methods:

  • Aldol Condensation: : One common method involves the aldol condensation of cyclopentanone with 2-methyl-4-oxopentanal. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

  • Michael Addition: : Another approach involves the Michael addition of 2-methyl-4-oxopent-2-enal to cyclopentanone. This reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog with a single ketone group.

    2-Methyl-4-oxopentanal: A related compound with a similar side chain but different ring structure.

    Cyclopentenone: Another related compound with a different ring structure and functional groups.

Uniqueness

2-(2-Methyl-4-oxopentan-2-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a substituted pentanone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

53857-08-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(2-methyl-4-oxopentan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C11H18O2/c1-8(12)7-11(2,3)9-5-4-6-10(9)13/h9H,4-7H2,1-3H3

InChI Key

NMXXQCYMYVWVGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1CCCC1=O

Origin of Product

United States

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